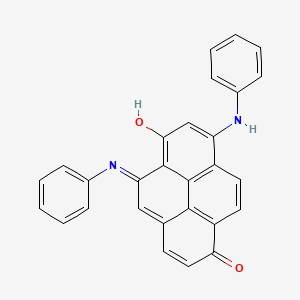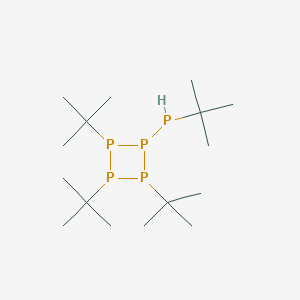
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a phenylprop-2-en-1-yl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate can be achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of triethyl phosphonoacetate as a reagent, which is added dropwise to a sodium methoxide solution to prepare a phosphonate anion . The phosphonate anion then reacts with an appropriate aldehyde or ketone to form the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the HWE reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate has several scientific research applications:
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme IGPD, which is crucial for the biosynthesis of histidine in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl phosphonoacetate: Used in similar HWE reactions and has comparable chemical properties.
Diethyl benzylphosphonates: Explored for antimicrobial activity and have similar structural features.
Uniqueness
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit IGPD makes it particularly valuable in herbicidal applications, setting it apart from other phosphonate esters.
Propriétés
| 95688-55-4 | |
Formule moléculaire |
C15H21O5P |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
(1-diethoxyphosphoryl-3-phenylprop-2-enyl) acetate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-21(17,19-5-2)15(20-13(3)16)12-11-14-9-7-6-8-10-14/h6-12,15H,4-5H2,1-3H3 |
Clé InChI |
RTMVVIBSKOSBIX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C=CC1=CC=CC=C1)OC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)


![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)


